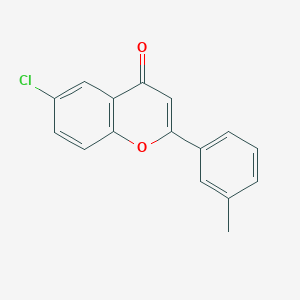

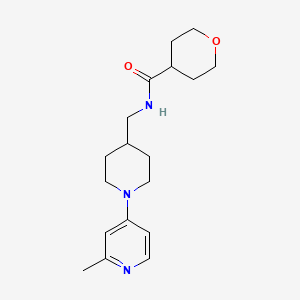

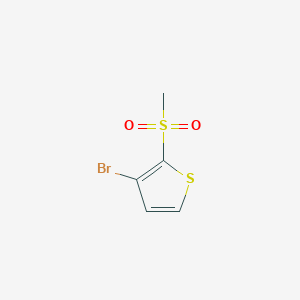

![molecular formula C18H13NO5 B2901183 2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid CAS No. 892218-38-1](/img/structure/B2901183.png)

2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid” is a chemical compound with the molecular formula C18H13NO5 and a molecular weight of 323.30 . It is a specialty product used for proteomics research .

Synthesis Analysis

The synthesis of 2-Phenyl-quinoline-4-carboxylic acid derivatives, which includes “this compound”, has been achieved by following an optimized synthetic route . A total of 30 compounds were synthesized with hydroxamic acid or hydrazide zinc-binding groups .Molecular Structure Analysis

The structure of “this compound” includes multiple aromatic rings, which are designed to form strong hydrophobic interactions with residues in the opening of the active site of certain enzymes .Chemical Reactions Analysis

The 2-substituted phenylquinoline-4-carboxylic acid group was introduced to the cap moiety of Histone Deacetylase (HDAC) inhibitors, leading to the synthesis of potent new HDAC inhibitors .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 323.30 . More specific properties such as melting point, solubility, and others may require further experimental analysis.科学研究应用

2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid has been studied for its potential applications in various scientific fields, such as organic synthesis, chemical biology, and biochemistry. In organic synthesis, this compound has been used as a precursor for the synthesis of various organic compounds, such as amino acids, peptides, and heterocyclic compounds. In chemical biology, this compound has been used as a scaffold for the synthesis of small molecule inhibitors of protein-protein interactions. Finally, in biochemistry, this compound has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.

作用机制

Target of Action

The primary target of 2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid is histone deacetylases (HDACs) . HDACs are a group of enzymes that remove acetyl groups from ɛ-N-acetyl-lysine amino groups of histone proteins . They play a crucial role in the regulation of gene expression and are often associated with cancer development when dysregulated .

Mode of Action

This compound interacts with its targets, the HDACs, by forming strong hydrophobic interactions with residues in the opening of the HDAC active site . This interaction inhibits the activity of HDACs, leading to an increase in the acetylation levels of histone proteins .

Biochemical Pathways

The inhibition of HDACs affects the balance of acetylation levels, which significantly contributes to the modulation of cellular functions and activities . Overexpression and aberrant recruitment of HDACs are closely related to tumorigenesis and cancer aggravation .

Pharmacokinetics

Modifications to the quinoline-4-carboxylic acid derivatives, such as the introduction of two amino substituents, have been suggested to improve their physicochemical properties .

Result of Action

The molecular and cellular effects of the action of this compound include the induction of G2/M cell cycle arrest and promotion of apoptosis . These effects contribute to its anticancer activity .

Action Environment

It’s worth noting that the presence of an aryl ring at the second position of quinoline-4-carboxylic acid derivatives has been reported to exhibit good antibacterial activity , suggesting that structural modifications can influence the compound’s action.

实验室实验的优点和局限性

The use of 2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid in laboratory experiments has several advantages. This compound is relatively inexpensive and readily available, making it an ideal starting material for organic synthesis. Additionally, this compound is relatively stable and has a low toxicity, making it a safe and effective reagent for laboratory experiments. However, this compound also has some limitations. This compound is not very soluble in water, making it difficult to use in aqueous reactions. Additionally, this compound is not very reactive, making it difficult to use in certain synthetic reactions.

未来方向

The potential future directions for 2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid are numerous. This compound could be further studied for its potential applications in organic synthesis, chemical biology, and biochemistry. Additionally, this compound could be further studied for its potential therapeutic applications, such as its use as an anti-inflammatory, anti-oxidant, and anti-tumor agent. Finally, this compound could be further studied for its potential use in the development of novel drugs and drug delivery systems.

合成方法

2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid can be synthesized through a variety of methods, including the use of a Grignard reaction, a Suzuki coupling reaction, and a Buchwald-Hartwig reaction. The Grignard reaction involves the use of a Grignard reagent and a suitable carboxylic acid, such as this compound, to form an intermediate product that is then reacted with an aldehyde or ketone to form the desired product. The Suzuki coupling reaction is a palladium-catalyzed cross-coupling reaction that uses an organoboron compound and an organohalide as the starting materials, which are then reacted with a palladium catalyst to form the desired product. Finally, the Buchwald-Hartwig reaction is a palladium-catalyzed coupling reaction that uses an aryl halide and an aryl amine as the starting materials, which are then reacted with a palladium catalyst to form the desired product.

安全和危害

As with all chemicals, “2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid” should be handled with care. It is intended for research use only and is not intended for diagnostic or therapeutic use . For specific safety and hazard information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.

属性

IUPAC Name |

2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO5/c20-17(21)10-24-12-7-5-11(6-8-12)16-9-14(18(22)23)13-3-1-2-4-15(13)19-16/h1-9H,10H2,(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKSRDFEYZANBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)OCC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

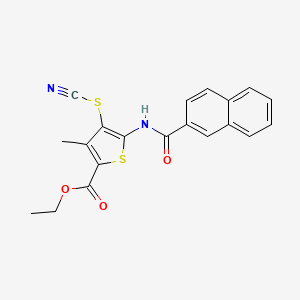

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide](/img/structure/B2901101.png)

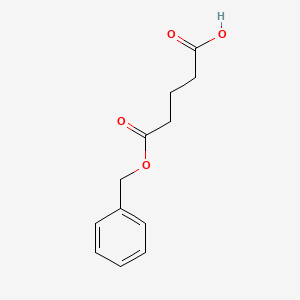

![2-[(3-Bromophenyl)methylene]-7-(4-chlorophenoxy)-3-phenyl-1-indanone](/img/structure/B2901106.png)

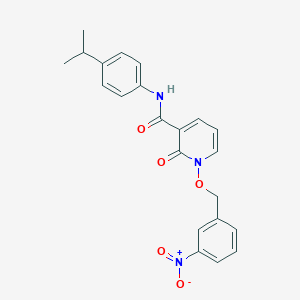

![1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2901115.png)

![N-(1,3-benzothiazol-2-yl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2901118.png)

![4-[[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]-1,3-thiazole](/img/structure/B2901122.png)